

Spectroscopic and Synthetic Profile of Cbz-D-Leu-Val-Boc: A Technical Guide

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Compound of Interest

Compound Name: Cbz-D-Leu-Val-Boc

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Introduction: This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the protected dipeptide, N- α -Carbobenzyloxy-D-Leucyl-L-Valine tert-butyl ester (**Cbz-D-Leu-Val-Boc**). Due to the limited availability of specific experimental data for this exact molecule in public literature, this document presents a compilation of representative data and protocols based on established principles of peptide chemistry and spectroscopy. The information herein is intended to serve as a practical reference for the synthesis, characterization, and application of this and structurally similar dipeptides.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for **Cbz-D-Leu-Val-Boc**. These values are derived from known chemical shift ranges for the constituent amino acids and protecting groups in similar chemical environments.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H -NMR Chemical Shifts for **Cbz-D-Leu-Val-Boc** in CDCl_3

Protons	Chemical Shift (δ , ppm)	Multiplicity	Notes
Cbz-Ar-H	7.30-7.40	m	5H, Aromatic protons of the Cbz group
Cbz-CH ₂	5.10	s	2H, Benzylic protons of the Cbz group
Leu-NH	~6.50	d	Amide proton
Val-NH	~5.50	d	Amide proton
Leu- α -CH	4.20-4.40	m	
Val- α -CH	4.00-4.20	m	
Leu- β -CH ₂	1.50-1.70	m	
Leu- γ -CH	1.70-1.90	m	
Val- β -CH	2.10-2.30	m	
Leu- δ -CH ₃	0.90-1.00	d	Two diastereotopic methyl groups
Val- γ -CH ₃	0.85-0.95	d	Two diastereotopic methyl groups
Boc-(CH ₃) ₃	1.45	s	9H, tert-butyl protons

Table 2: Predicted ¹³C-NMR Chemical Shifts for **Cbz-D-Leu-Val-Boc** in CDCl₃

Carbon Atom	Chemical Shift (δ , ppm)
Leu C=O (amide)	171-173
Val C=O (ester)	170-172
Cbz C=O	156-157
Boc C=O	155-156
Cbz C-Ar (quat.)	136-137
Cbz C-Ar	128-129
Boc C (quat.)	80-81
Cbz-CH ₂	67-68
Leu- α -CH	53-55
Val- α -CH	58-60
Leu- β -CH ₂	40-42
Val- β -CH	30-32
Leu- γ -CH	24-26
Boc-(CH ₃) ₃	28-29
Leu- δ -CH ₃	21-23
Val- γ -CH ₃	18-20

Mass Spectrometry (MS) Data

Table 3: Predicted ESI-MS Data for **Cbz-D-Leu-Val-Boc**

Ion	Calculated m/z	Notes
[M+H] ⁺	465.29	Molecular ion (protonated)
[M+Na] ⁺	487.27	Sodium adduct
[M-Boc+H] ⁺	365.24	Loss of the Boc group (100 Da)
b ₂ ion	347.21	Cleavage of the peptide bond (Cbz-D-Leu ⁺)
y ₁ ion	174.15	Cleavage of the peptide bond (H-Val-Boc ⁺)

Experimental Protocols

The following is a representative protocol for the synthesis of **Cbz-D-Leu-Val-Boc**.

Synthesis of **Cbz-D-Leu-Val-Boc**

- Activation of Cbz-D-Leucine:
 - Dissolve Cbz-D-Leucine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
 - Cool the solution to 0 °C in an ice bath.
 - Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution and stir for 30 minutes at 0 °C.
- Coupling Reaction:
 - To the activated Cbz-D-Leucine solution, add L-Valine tert-butyl ester hydrochloride (1.0 eq) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq).
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Purification:

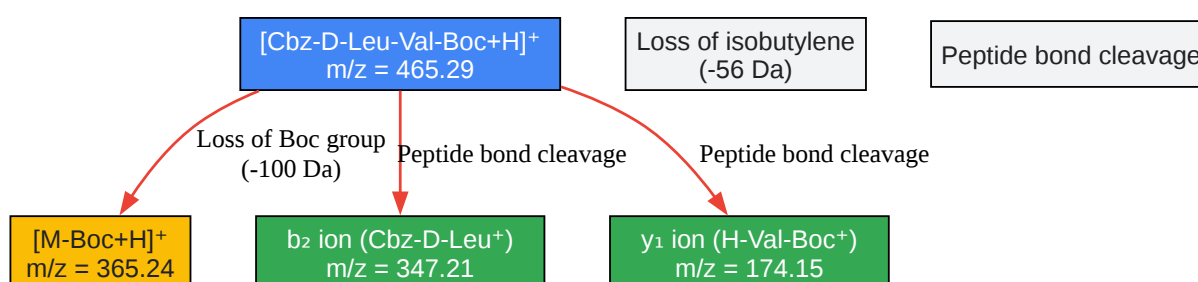
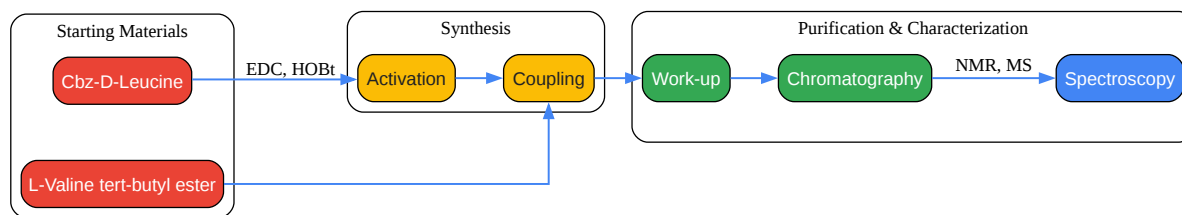
- Dilute the reaction mixture with ethyl acetate.
- Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.

Characterization:

- NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
- Mass Spectrometry: Obtain a high-resolution mass spectrum using Electrospray Ionization (ESI) to confirm the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the synthetic workflow and a plausible mass spectrometry fragmentation pathway for **Cbz-D-Leu-Val-Boc**.



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